Enantioselectivity in Asymmetric Diethylzinc Addition
In the benchmark asymmetric addition of diethylzinc to benzaldehyde, the o-anisyl-substituted 2,5-bicyclo[2.2.1]heptane-diol (2,5-BHEDOL, (−)-14) gave 60% ee and 52% yield, compared with 90% ee and 83% yield for the o-anisyl-2,6-bicyclo[2.2.2]octane-diol (2,6-BODOL, (+)-18) and 82% ee with 66% yield for the o-anisyl-2,5-bicyclo[2.2.2]octane-diol (2,5-BODOL, (−)-26) [1]. The phenyl-substituted BHEDOL (−)-15 yielded nearly racemic product (2% ee, 28% yield), while the 1-naphthyl-substituted BHEDOL (−)-16 achieved 38% ee and 28% yield [1].
| Evidence Dimension | Enantiomeric excess and yield in asymmetric diethylzinc addition to benzaldehyde |
|---|---|
| Target Compound Data | o-Anisyl-2,5-BHEDOL: 60% ee, 52% yield; Phenyl-2,5-BHEDOL: 2% ee, 28% yield; 1-Naphthyl-2,5-BHEDOL: 38% ee, 28% yield |
| Comparator Or Baseline | o-Anisyl-2,6-BODOL: 90% ee, 83% yield; o-Anisyl-2,5-BODOL: 82% ee, 66% yield |
| Quantified Difference | Δee = −30 percentage points vs 2,6-BODOL; Δee = −22 percentage points vs 2,5-BODOL for the o-anisyl derivatives |
| Conditions | Et₂O/hexane (2:3), 0 °C, 40 h, 5 mol% catalyst loading, diethylzinc (2 equiv), benzaldehyde |
Why This Matters
This 30-percentage-point ee gap demonstrates that bicyclo[2.2.1]heptane-1,2-diol cannot substitute for bicyclo[2.2.2]octane diols in asymmetric diethylzinc additions without severe loss of stereochemical fidelity, making it a distinct procurement item for laboratories optimizing ligand geometry–selectivity relationships.
- [1] Olsson, C.; Friberg, A.; Frejd, T. Bicyclic diols and related derivatives as catalysts for the asymmetric diethylzinc addition to benzaldehyde. Tetrahedron: Asymmetry 2008, 19 (12), 1476–1483. DOI: 10.1016/j.tetasy.2008.05.024. View Source
